molecular formula C9H11FN2O B12494850 N-(3-fluoro-4-methylphenyl)glycinamide

N-(3-fluoro-4-methylphenyl)glycinamide

Cat. No.: B12494850
M. Wt: 182.19 g/mol
InChI Key: HOCGKJDXVIZQGH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)glycinamide is an organic compound with the molecular formula C9H10FN2O It is a derivative of glycinamide, where the glycine moiety is substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)glycinamide typically involves the reaction of 3-fluoro-4-methylaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to safeguard reactive sites during the synthesis process. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-methylphenyl)glycinamide
  • N-(3-chloro-4-methylphenyl)glycinamide
  • N-(3-fluoro-4-methylphenyl)-N2-(2-thienylsulfonyl)glycinamide

Uniqueness

N-(3-fluoro-4-methylphenyl)glycinamide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-amino-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C9H11FN2O/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

HOCGKJDXVIZQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)F

Origin of Product

United States

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